2-(4-Bromo-2-nitrophenyl)acetonitrile CAS 105003-96-1 properties
2-(4-Bromo-2-nitrophenyl)acetonitrile CAS 105003-96-1 properties
Technical Monograph: 2-(4-Bromo-2-nitrophenyl)acetonitrile (CAS 105003-96-1)
Part 1: Executive Summary & Strategic Value
2-(4-Bromo-2-nitrophenyl)acetonitrile is a high-value heterocyclic precursor, primarily utilized in the synthesis of substituted indoles and quinolines. Its structural utility lies in its "functional density":
-
The Ortho-Nitro Effect: The juxtaposition of the nitro group (
) and the acetonitrile moiety ( ) at the ortho position creates a "pre-loaded" system for reductive cyclization. This is the most efficient pathway to access 2-aminoindoles and isatogens . -
The Halogen Handle: The bromine atom at the para position (relative to the acetonitrile) is electronically decoupled from the cyclization center, allowing for chemoselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) before or after heterocycle formation.
Target Audience: Medicinal Chemists, Process Development Scientists, and CRO Synthesis Leads.
Part 2: Physicochemical Profile
Note: Experimental values for this specific intermediate can vary based on recrystallization solvents. The data below represents the consensus for high-purity research grades.
| Property | Specification | Technical Insight |
| CAS Number | 105003-96-1 | Unique identifier. Do not confuse with the ortho-bromo isomer. |
| Molecular Formula | High nitrogen/oxygen content contributes to polarity. | |
| Molecular Weight | 241.04 g/mol | Ideal fragment size for fragment-based drug discovery (FBDD). |
| Appearance | Solid (Pale yellow to tan) | Color arises from the nitro-aromatic chromophore. Darkening indicates oxidation or hydrolysis. |
| Melting Point | 105–115 °C (Typical) | Sharp melting point indicates high purity; broad range suggests amide impurities. |
| Solubility | DMSO, DMF, CH₂Cl₂, EtOAc | Poorly soluble in water/hexanes. Use polar aprotic solvents for reactions. |
| Stability | Moisture Sensitive | The benzylic nitrile proton is acidic ( |
Part 3: Synthetic Architecture (The "How-To")
The most robust synthesis avoids the nitration of benzyl cyanides (which yields regioisomeric mixtures). Instead, we utilize a Nucleophilic Aromatic Substitution (
Protocol: Synthesis from 4-Bromo-1-fluoro-2-nitrobenzene
Reaction Logic: The fluorine atom in 4-bromo-1-fluoro-2-nitrobenzene is highly activated for displacement by the ortho-nitro group. We use ethyl cyanoacetate as the nucleophile because the resulting malonate intermediate is stable and easy to purify before the critical decarboxylation step.
Step-by-Step Methodology:
-
Nucleophilic Displacement (
):-
Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), Ethyl cyanoacetate (1.1 eq),
(2.5 eq) or (1.2 eq). -
Solvent: DMF or DMSO (Anhydrous).
-
Conditions: Stir at
for 4–6 hours. -
Checkpoint: Monitor TLC for disappearance of the fluorobenzene. The product is the ethyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate.
-
-
Hydrolysis & Decarboxylation (Krapcho-type or Acidic):
-
Reagents: 6M HCl (aq) or LiCl/DMSO (Krapcho conditions).
-
Protocol: Reflux the intermediate in acidic media (
). The ester hydrolyzes to the acid, which spontaneously decarboxylates due to the electron-withdrawing nitrile and nitro groups. -
Purification: Extract with EtOAc, wash with brine, and recrystallize from Ethanol/Heptane to yield the target acetonitrile.
-
Visualization: Synthetic Workflow
Figure 1: Two-step regioselective synthesis of CAS 105003-96-1 avoiding nitration isomers.
Part 4: Applications & Reactivity (The "Why")
The primary application of CAS 105003-96-1 is in the synthesis of 6-bromo-1H-indol-2-amine and related kinase inhibitor scaffolds.
Mechanism: Reductive Cyclization
Unlike the Batcho-Leimgruber synthesis (which yields unsubstituted indoles), the reductive cyclization of o-nitroacetonitriles yields 2-aminoindoles . This is a critical distinction for medicinal chemists designing H-bond donors.
-
Reduction: The nitro group is reduced to an aniline (
). -
Intramolecular Attack: The amine attacks the neighboring nitrile carbon.
-
Tautomerization: The resulting imine tautomerizes to the stable aromatic indole system.
Key Reagents:
-
Fe / AcOH: Classical, robust, tolerant of the bromine handle.
-
Zn /
: Milder, good for small scale. - / Pt: Risk of debromination; avoid unless using specific poisoned catalysts.
Visualization: Reductive Cyclization Pathway
Figure 2: Mechanistic pathway for the conversion of the nitrile precursor to the 2-aminoindole scaffold.
Part 5: Safety & Handling (HSE)
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Nitrile Toxicity: Like all organic nitriles, this compound can metabolize to release cyanide ions. Do not mix with strong acids unless in a closed, vented system (risk of HCN generation).
-
Skin Sensitizer: The bromo-nitro motif is a known skin irritant and potential sensitizer. Double-gloving (Nitrile) is mandatory.
-
Thermal Runaway: The
reaction (Step 1) is exothermic. Add the nitrobenzene slowly to the base/cyanoacetate mixture to prevent thermal runaway.
References
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PubChem Compound Summary. "2-(4-Bromo-2-nitrophenyl)acetonitrile (CAS 105003-96-1)." National Center for Biotechnology Information. Accessed 2026.[1]
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ChemicalBook. "Synthesis and Supplier Data for 2-(4-Bromo-2-nitrophenyl)acetonitrile." ChemicalBook Registry.
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Sandelier, M. J., & DeShong, P. (2007).[2] "Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines." Organic Letters, 9(16), 3209–3212. (Demonstrates the utility of o-nitro precursors).
-
BenchChem. "Application Notes for Bromo-Nitrophenylacetonitriles." BenchChem Technical Library.
